(2-Methyl-3-furanyl)-dithio-2-propanone
Description
Properties
CAS No. |
156386-69-5 |
|---|---|
Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.286 |
Purity |
90% min. |
Synonyms |
(2-Methyl-3-furanyl)-dithio-2-propanone |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methyl 3 Furanyl Dithio 2 Propanone
Established Laboratory Synthesis Routes for (2-Methyl-3-furanyl)-dithio-2-propanone
Laboratory synthesis provides a controlled environment to construct the target molecule from well-defined starting materials. These routes often involve the strategic formation of carbon-sulfur bonds and the dithio (-S-S-) linkage.
The synthesis of sulfur-containing organic compounds frequently involves the reaction between a thiol (a compound containing a sulfhydryl, -SH, group) and a carbonyl compound (a compound containing a C=O group). In the context of furan-based sulfur compounds, the reaction of 2-methyl-3-furyl thiol with α-bromoketones has been shown to produce α-(2-methyl-3-furylthio) ketones. spgykj.com This establishes a direct method for creating a bond between the furan (B31954) ring's sulfur atom and a ketone moiety. While this specific reaction yields a thioether (C-S-C) linkage, it underscores the fundamental reactivity of the precursor, 2-methyl-3-furanthiol (B142662), with ketone-derived electrophiles. The formation of the dithio-2-propanone variant involves a similar principle but requires the introduction of a second sulfur atom to form the disulfide bridge.
Oxidative coupling is a powerful reaction for forming disulfide bonds (R-S-S-R') from two thiol molecules (R-SH and R'-SH). wikipedia.org This method is particularly relevant for the synthesis of both symmetrical and asymmetrical disulfides.
Symmetrical Disulfides: The precursor bis(2-methyl-3-furyl) disulfide, a symmetrical disulfide, can be prepared through the oxidation of 2-methyl-3-furanthiol. nih.gov Patented methods describe using dimethyl sulfoxide (B87167) (DMSO) or airborne oxygen as the oxidant for this transformation. google.com
Asymmetrical Disulfides: The target compound, this compound, is an asymmetrical disulfide. Its synthesis can be envisioned through the oxidative co-coupling of two different thiols: 2-methyl-3-furanthiol and 1-mercapto-2-propanone. A variety of oxidizing agents can be employed for such transformations, with iodine in a solvent like wet acetonitrile (B52724) being a common and efficient system for the oxidative coupling of thiols to disulfides. researchgate.net
This approach allows for the direct formation of the required dithio linkage connecting the 2-methyl-3-furanyl group and the 2-propanone group.
The most direct synthetic strategies for this compound involve the combination of a furanthiol and an α-mercaptoketone. The key precursors are 2-methyl-3-furanthiol and 1-mercapto-2-propanone.
2-Methyl-3-furanthiol (MFT): This is a potent aroma compound found in cooked meat and is a critical building block. It can be synthesized in the lab; for instance, by reacting hydroxyacetaldehyde with mercapto-2-propanone. acs.org
α-Mercaptoketones: These compounds, such as 1-mercapto-2-propanone, are known to be unstable. researchgate.net They have a tendency to dimerize or oxidize into corresponding disulfides, which presents a challenge in synthetic chemistry. researchgate.net
A primary strategy for the target molecule is the controlled oxidative cross-coupling of these two thiol precursors. The inherent reactivity of the α-mercaptoketone must be managed to favor the formation of the desired asymmetrical disulfide over self-coupling products.
| Synthetic Strategy | Key Precursors | Core Reaction Type | Notes |
|---|---|---|---|
| Reaction with Activated Ketones | 2-Methyl-3-furanthiol, α-haloketone (e.g., 1-bromo-2-propanone) | Nucleophilic Substitution | Forms a thioether (C-S-C) link, not the target dithio (C-S-S-C) link, but establishes precursor reactivity. spgykj.com |
| Oxidative Cross-Coupling | 2-Methyl-3-furanthiol, 1-Mercapto-2-propanone | Oxidation | A direct route to form the asymmetrical disulfide bond using an oxidant like I₂ or H₂O₂. researchgate.netresearchgate.net |
| Reaction with Sulfenyl Derivatives | 2-Methyl-3-furylsulfenyl chloride, 1-Mercapto-2-propanone | Nucleophilic Substitution | A multi-step approach where the furanthiol is first activated before reaction with the mercaptoketone. |
Precursor Chemistry and Reaction Systems for Chemical Compound Genesis
The formation of this compound in natural systems, particularly during the cooking of food, is a result of complex thermal reactions like the Maillard reaction. This process involves the reaction of reducing sugars and amino acids, which break down into a pool of reactive intermediates that recombine to form a vast array of compounds. mdpi.comresearchgate.net
Carbonyl compounds derived from carbohydrate degradation are essential for building the furan ring structure.
Hydroxyacetaldehyde: Also known as glycolaldehyde, this is the simplest α-hydroxy aldehyde and is considered a highly reactive compound in Maillard browning. ieabioenergy.com It is formed from various sources, including the thermal fragmentation of carbohydrates and the degradation of certain amino acids. ieabioenergy.comthegoodscentscompany.com Studies have shown that hydroxyacetaldehyde is a key intermediate, and its reaction with mercapto-2-propanone is an effective pathway for the formation of the 2-methyl-3-furanthiol skeleton. acs.org
Furan-2-aldehyde (Furfural): This compound is a major product formed from the thermal degradation of pentoses (five-carbon sugars). acs.org While it is a precursor to the related flavor compound 2-furfurylthiol, its direct role in forming the 2-methyl-3-furanyl structure is less pronounced than that of smaller C2 and C3 fragments generated during the Maillard reaction. acs.orgresearchgate.net However, it is a significant intermediate in the broader context of furan formation in thermally processed foods. acs.org
| Carbonyl Precursor | Origin | Role in Formation Pathway |
|---|---|---|
| Hydroxyacetaldehyde | Carbohydrate fragmentation, amino acid degradation. ieabioenergy.comthegoodscentscompany.com | Key C2 building block for the furan ring of 2-methyl-3-furanthiol. acs.org |
| Furan-2-aldehyde | Degradation of pentoses. acs.org | A major Maillard reaction product, precursor to other furanthiols like 2-furfurylthiol. acs.org |
The sulfur atoms in this compound originate from sulfur-containing amino acids, which act as the primary sulfur donors in food systems.
Cysteine: This amino acid is a critical source of sulfur for many volatile flavor compounds. researchgate.net During thermal processing, cysteine can degrade to release hydrogen sulfide (B99878) (H₂S), a highly reactive molecule that can then incorporate into other carbon skeletons. researchgate.netnih.gov The reaction between cysteine and reducing sugars is a well-established pathway for the formation of 2-methyl-3-furanthiol, a direct precursor to the target dithio compound. acs.orgresearchgate.net
Methionine: Methionine is another crucial sulfur-containing amino acid that contributes significantly to the aroma of processed foods. acs.org Its degradation pathways also lead to the formation of volatile sulfur compounds. semanticscholar.org Through the transsulfuration pathway in metabolism, methionine can be converted to cysteine, thereby indirectly contributing to the pool of sulfur available for furanthiol formation. wikipedia.orgnih.gov
| Amino Acid | Primary Contribution | Mechanism |
|---|---|---|
| Cysteine | Primary sulfur source for furanthiols. researchgate.netresearchgate.net | Thermal degradation releases H₂S; direct reaction with sugar fragments forms the furanthiol ring structure. acs.orgnih.gov |
| Methionine | Secondary sulfur source. acs.org | Can be converted to cysteine via metabolic pathways; degradation produces other volatile sulfur compounds. wikipedia.orgnih.gov |
Involvement of Thiamin and its Degradation Products
Thiamin (Vitamin B1) is a significant precursor for a variety of flavor compounds, including sulfur-containing furans. dss.go.thnih.gov Its thermal degradation is a well-established pathway for the formation of 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound that serves as a primary intermediate for this compound. dss.go.thresearchgate.net
The structure of thiamin, which consists of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, contains the necessary elements for the formation of MFT. nih.gov During thermal treatment, the thiamin molecule undergoes fragmentation. Specifically, the opening of the thiazole ring provides the requisite sulfur atom and a portion of the carbon skeleton that ultimately cyclizes to form the 2-methyl-3-furanyl structure. researchgate.net Studies on the thermal degradation of thiamin in aqueous systems have identified a range of volatile products, including furans, thiophenes, and other sulfur-containing compounds, which underscores its role as a source of these reactive intermediates. researchwithrutgers.com
While thiamin is a highly effective precursor, quantitative model studies have compared its efficiency to other systems. In a heated aqueous solution, thiamin was found to be a less efficient precursor for MFT compared to specific binary mixtures of carbohydrate degradation products and sulfur sources. dss.go.th Nevertheless, its widespread presence and thermal lability make it a crucial contributor to the generation of the MFT required for the subsequent formation of this compound.
Influence of Carbohydrates on Precursor Availability
Carbohydrates are fundamental precursors for the furan ring structure. Their degradation under thermal stress, particularly in the presence of amino acids like cysteine (which acts as a sulfur donor), is a primary route to MFT and its derivatives. dss.go.thresearchgate.net The type of carbohydrate significantly influences the yield and efficiency of furan formation.
Research has consistently shown that pentoses are more effective precursors than hexoses for generating both 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (MFT). dss.go.th Model systems reacting various monosaccharides with cysteine demonstrated that ribose and xylose (pentoses) produced the highest yields of these key furanthiols. dss.go.th Hexoses such as glucose and fructose (B13574), while also capable of generating these compounds, do so less efficiently. dss.go.thnih.gov Similarly, studies on the formation of other furan-containing structures from tryptophan and carbohydrates found that fructose led to higher yields than glucose. acs.org
The influence of carbohydrates extends to the formation of the dithio-2-propanone moiety. The Maillard reaction and sugar degradation produce key intermediates, such as α-dicarbonyl compounds like methylglyoxal (B44143) (2-oxopropanal). Methylglyoxal can react with hydrogen sulfide (derived from cysteine degradation) to form mercapto-2-propanone. researchgate.net This compound is not only a proposed precursor for MFT itself in hexose-based systems but is also the likely reactant that combines with MFT to form the final this compound structure. researchgate.net Therefore, carbohydrate chemistry provides both the furan ring and the C3-keto-sulfur component necessary for the assembly of the target molecule.
| Carbohydrate Type | Relative Efficiency in Furan Precursor Formation | Reference |
| Pentoses (e.g., Ribose, Xylose) | High | dss.go.th |
| Hexoses (e.g., Fructose, Glucose) | Moderate to Low | dss.go.thnih.gov |
| Disaccharides (e.g., Lactose (B1674315), Sucrose) | Variable, pH-dependent | acs.orgresearchgate.net |
| Sugar Phosphates (e.g., Glucose-6-phosphate) | Low | dss.go.th |
Optimization of Reaction Conditions for Directed Synthesis and Formation
The yield and selectivity of this compound formation are highly dependent on the reaction environment. By controlling parameters such as temperature, pH, solvent, and catalysts, it is possible to direct the reaction pathways toward the desired product.
Temperature and pH Effects on Yield and Selectivity in Model Systems
Temperature and pH are critical factors that control the rates of the underlying reactions, including Maillard browning and sugar degradation, which produce the necessary furan precursors.
pH Effects: The formation of furans from carbohydrates is significantly influenced by pH. Acidic conditions generally favor the dehydration steps required for furan ring formation. nih.gov Studies have shown that the rate of irradiation-induced furan formation from sugars increases dramatically as the pH decreases from 8 to 3. nih.gov Similarly, the generation of other furan derivatives in model systems is often enhanced under acidic conditions (e.g., pH 3-4) compared to neutral or alkaline pH. acs.org However, in some starch-based systems, certain sugars like lactose were found to be more efficient at generating furan at pH 6. researchgate.net
Temperature Effects: Higher temperatures accelerate the rate of the Maillard reaction and caramelization, leading to a faster generation of furan precursors. acs.org However, excessively high temperatures can also promote side reactions and the degradation of the formed products. For instance, the formation of a furan-containing β-carboline increased with temperature up to a point, after which the formation rate declined. acs.org Optimization studies for the synthesis of related furan derivatives often involve balancing reaction rate and selectivity, with temperatures ranging from ambient to reflux conditions depending on the specific pathway. scielo.brmdpi.com
| Parameter | Condition | Effect on Furan Precursor Formation | Reference |
| pH | Acidic (e.g., pH 3-5) | Generally increases yield from most carbohydrates | nih.govacs.org |
| pH | Neutral (e.g., pH 6-7) | Can be optimal for specific sugars (e.g., lactose) | researchgate.net |
| Temperature | Increased Temperature (e.g., 70-180°C) | Increases reaction rate | dss.go.thacs.org |
| Temperature | Very High Temperature | May decrease yield due to degradation of products | acs.org |
Role of Water Activity and Solvent Systems
The solvent system and water activity play a pivotal role in directing the reaction pathways. Water is not merely a solvent but can act as a reactant, a catalyst, and a medium for proton transfer, significantly impacting furan chemistry. researchgate.netacs.orgacs.org
In some pathways, water participates directly in the rate-determining step of furan ring opening or modification. acs.org However, the dehydration reactions that are essential for forming the furan ring from carbohydrates are, by definition, favored by lower water activity. Indeed, quantitative studies on MFT formation from its precursors found that the highest yields were achieved when the reaction was conducted in the absence of water. dss.go.th
The choice of an organic solvent can be used to control reaction outcomes. In the acid-catalyzed conversion of furan, using methanol (B129727) as a solvent instead of water was shown to suppress undesirable polymerization side reactions. rsc.org Other solvents can play a more active role; for example, dimethyl sulfoxide (DMSO) can serve as an oxidant in the synthesis of disulfide derivatives from furanthiols, a reaction directly relevant to the formation of dithio compounds. rsc.orggoogle.com The use of acetonitrile has been reported as a greener and effective solvent for the synthesis of other furan derivatives, providing a good balance between reactant conversion and selectivity. scielo.br
Catalytic Approaches in the Formation of this compound
Catalysis offers a powerful tool for improving the efficiency and selectivity of furan synthesis. While direct catalytic synthesis of this compound is not widely reported, methods for constructing its core structure are well-established.
Metal Catalysis: A wide array of metal-catalyzed reactions have been developed for the synthesis of substituted furans. hud.ac.uk These include methods employing gold, organic-chemistry.orgnih.gov palladium, nih.gov copper, hud.ac.uk and iron organic-chemistry.org catalysts to construct the furan ring from various acyclic precursors. These approaches often involve cyclization or cycloaddition reactions that can be performed with high efficiency and under mild conditions. hud.ac.uknih.gov For instance, gold(I) catalysis is particularly effective for the cyclization of alkynyl alcohols to form furan rings. nih.gov
Non-Metal and "Green" Catalysis: In addition to transition metals, other catalytic systems have been explored. Naturally sourced, abundant catalysts such as magnesium oxide (MgO), chitosan, and meglumine (B1676163) have been used to catalyze the formation of functionalized furans from glucose in aqueous media. mdpi.com These catalysts can be adapted by controlling pH and temperature to favor specific products. mdpi.com Furthermore, oxidants like a manganese(III)/cobalt(II) system can be used to perform oxidative cyclizations of furan derivatives, showcasing how catalysis can be used to modify the furan ring once formed. rsc.org The final step in forming the dithio linkage is likely an oxidative coupling, which can be facilitated by oxidants or specific catalysts, demonstrating the potential for a multi-step, catalyst-controlled synthesis.
Mechanistic Investigations of 2 Methyl 3 Furanyl Dithio 2 Propanone Formation and Transformation
Maillard Reaction Pathways Leading to (2-Methyl-3-furanyl)-dithio-2-propanone
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, generates a vast array of heterocyclic compounds responsible for flavor and color. The formation of this compound is a multi-step process originating from specific precursors and intermediates generated within this complex reaction network.
The carbon skeleton of the furan (B31954) ring in the target molecule is derived from the degradation of pentose (B10789219) sugars, such as xylose, arabinose, and ribose. A critical intermediate in this pathway is 4-hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol. imreblank.ch The formation of this furanone occurs through the 2,3-enolisation pathway of the Amadori rearrangement product, leading to a 1-deoxypentosone intermediate which then cyclizes. imreblank.chacs.org
Studies have shown that pentoses are efficient precursors for norfuraneol. In a model system of xylose and lysine (B10760008) heated in a phosphate (B84403) buffer, 4-hydroxy-5-methyl-3(2H)-furanone was identified as a major decomposition product of xylose. jst.go.jpnih.gov Ribose has been identified as the most effective pentose precursor for its formation. jst.go.jp
Table 1: Formation of 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) from Different Precursors
| Precursor System | Conditions | Key Findings | Reference |
| Xylose and Lysine | 0.3 M each in phosphate buffer (pH 7.0), 100°C for 60 min | Norfuraneol was a major product, accounting for 60-80% of the total HPLC peak area (280 nm). | jst.go.jp |
| Pentoses (Xylose, Ribose, Arabinose) | Heated solution | Ribose was the best precursor for norfuraneol formation, followed by arabinose and xylose. | jst.go.jp |
| D-xylose and Glycine/L-alanine | Phosphate buffer (pH 7.0), 90°C for 1 hour | Norfuraneol was identified as the major furanone component formed directly from the pentose. | imreblank.ch |
This furanone is a pivotal precursor, setting the stage for the incorporation of sulfur.
The transformation of 4-hydroxy-5-methyl-3(2H)-furanone into the final dithio compound involves the crucial participation of sulfur nucleophiles, which are typically derived from the thermal degradation of sulfur-containing amino acids like cysteine. The most important sulfur donor in this context is hydrogen sulfide (B99878) (H₂S).
The reaction proceeds via the formation of 2-methyl-3-furanthiol (B142662) (MFT), an intensely meaty aroma compound. researchgate.net The proposed mechanism involves a nucleophilic attack of hydrogen sulfide on the carbonyl group of norfuraneol. This leads to the formation of a 4-mercapto-5-methyl-3(2H)-furanone intermediate, which is subsequently reduced and dehydrated to yield MFT. researchgate.net
The formation of the asymmetrical disulfide, this compound, requires the presence of another thiol. Mercapto-2-propanone, a known product of the Maillard reaction, is a likely candidate. researchgate.net The formation pathway for the final compound is hypothesized to involve the coupling of two different thiyl radicals: one derived from 2-methyl-3-furanthiol and the other from mercapto-2-propanone. Sulfur compounds are known to be potent nucleophiles, readily participating in such reactions. libretexts.orgyoutube.com
In a complex food matrix, the formation of this compound does not occur in isolation. Numerous parallel and competing reactions can influence the yield of the target compound by consuming its precursors and intermediates. nih.gov
Melanoidin Formation: The reactive dicarbonyl intermediates, such as methylglyoxal (B44143) and diacetyl, that are formed from the degradation of norfuraneol are also key precursors for the formation of brown nitrogenous polymers and copolymers known as melanoidins. jst.go.jpnih.govsandiego.edu This polymerization pathway competes directly with the reactions leading to volatile aroma compounds.
Sugar Fragmentation and Recombination: Furan and methylfuran can be formed through alternative pathways, including the recombination of reactive C₂ and C₃ fragments derived from sugar degradation, such as acetaldehyde (B116499) and glycolaldehyde. nih.gov This represents a competing route for the consumption of sugar precursors.
Thiol Reactions: 2-methyl-3-furanthiol (MFT) is highly reactive and can participate in other reactions besides disulfide formation. It can react with melanoidins, blocking its availability, or undergo self-condensation to form the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide. researchgate.net
Degradation and Transformation Mechanisms of this compound and Related Thiols
The stability of this compound and its thiol precursors is limited, particularly under the conditions found in food processing and storage. They can undergo degradation through several mechanisms, altering the final flavor profile.
Thiols are susceptible to oxidation, often proceeding through a radical pathway to form disulfides. nih.govnih.gov This is a primary mechanism for both the formation and transformation of dithio compounds. The process can be initiated by metal ions or oxidizing agents present in the system.
One-electron oxidation of a thiol (R-SH) generates a highly reactive thiyl radical (RS•). nih.gov Two thiyl radicals can then combine to form a stable disulfide bond (R-S-S-R).
RS• + RS• → R-S-S-R
In the context of this compound, this mechanism explains its formation from the coupling of a 2-methyl-3-furanylthiyl radical and a 2-oxopropylthiyl radical. However, this same radical chemistry can also lead to its degradation or transformation. The disulfide bond itself can react with other radicals. Interaction of hydroxyl radicals with aliphatic disulfides can lead to electron transfer, forming a disulfide radical cation (RSSR•⁺), or radical attachment, both of which initiate further degradation. researchgate.net The disulfide radical anion is another key intermediate that can form when a thiyl radical combines with a thiolate anion (RS⁻). nih.govresearchgate.net
Table 2: Oxidative Stability of Related Furanthiols
| Thiol Compound | Reaction System | Observation | Significance | Reference |
| Furfuryl mercaptan | Fenton-type model (H₂O₂/Fe(II)), 37°C | 90% loss of the thiol within 1 hour. | Demonstrates the high reactivity of furanthiols towards radical-mediated oxidation. | researchgate.net |
| 2-Methyl-3-furanthiol (MFT) | Aqueous buffer with H₂O₂ | Readily reacted to form bis(2-methyl-3-furyl) disulfide. | Confirms the propensity of MFT to form disulfides via oxidation. | researchgate.net |
| Aromatic Thiols | Aqueous system | Scavenged oxygen-centered radicals, showing antioxidative activity. | Thiols can act as antioxidants, which is a competing reaction to their degradation. | researchgate.net |
Acid-Catalyzed Degradation Pathways of Furanthiols and Dithio-compounds
The stability of furanthiols and their disulfide derivatives is significantly affected by pH. Under acidic conditions, which are common in many food products, these compounds can undergo degradation. researchgate.net The proposed mechanism for the acid-catalyzed degradation of 2-methyl-3-furanthiol involves the protonation of the furan ring oxygen. This initial step makes the ring susceptible to cleavage and further reactions, which ultimately destroy the characteristic aroma profile. researchgate.net
Similarly, furan-containing intermediates like 2-hydroxyacetyl furan are known to be unstable under acidic conditions, decomposing into a multitude of products, including levulinic acid and formic acid. nih.gov This highlights the general instability of the furan moiety in an acidic aqueous environment. The disulfide bond itself can also be cleaved under certain acidic conditions, particularly in the presence of protons that assist in the S-S bond breaking. researchgate.net
Intermolecular and Intramolecular Rearrangements
The study of sulfur-containing furan derivatives, such as this compound, reveals a landscape of complex chemical transformations. While direct mechanistic studies on the rearrangements of this compound are not extensively detailed in current literature, significant insights can be drawn from investigations into related sulfur-containing furan compounds. These studies highlight the propensity of these molecules to undergo both intermolecular and intramolecular rearrangements, which are crucial for the formation and transformation of flavor compounds in various food matrices.
Intramolecular Rearrangements:
Research into furan derivatives with sulfur-containing side chains has demonstrated the occurrence of sophisticated intramolecular rearrangements. For instance, studies on furfuryl propargyl ethers with alkylthio, alkylsulfinyl, and alkylsulfonyl groups have shown that these compounds can undergo intramolecular Diels-Alder reactions followed by group rearrangements. nycu.edu.tw In these reactions, the furan ring acts as a diene, and a tethered unsaturated moiety serves as the dienophile. The subsequent rearrangement of the sulfur-containing group is a key step in the formation of new molecular architectures. nycu.edu.twacs.org
One notable example is the 1,4-rearrangement of an alkylthio group, which is proposed to proceed through a zwitterionic intermediate and a tight ion pair. acs.org In contrast, alkylsulfinyl and alkylsulfonyl groups have been observed to undergo 1,2-rearrangements under similar conditions, indicating that the oxidation state of the sulfur atom significantly influences the rearrangement pathway. nycu.edu.twacs.org These findings suggest that the dithio-2-propanone moiety in the target compound could potentially participate in or influence similar intramolecular cyclization and rearrangement reactions, depending on the reaction conditions and the presence of suitable reaction partners within the molecule.
Intermolecular Rearrangements and Disulfide Exchange:
Intermolecular reactions are also pivotal in the chemistry of sulfur-containing furans. The disulfide bond, a key feature of this compound, is known to be dynamic. Thiol-disulfide exchange is a common intermolecular reaction where a thiol (R-SH) reacts with a disulfide (R'-S-S-R') to form a new disulfide and a new thiol. wikipedia.org This process is reversible and is fundamental in the redistribution of sulfur-containing fragments, leading to a diverse array of volatile and non-volatile compounds.
The precursor to many of these compounds, 2-methyl-3-furanthiol (MFT), readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide. ebi.ac.ukresearchgate.net This disulfide can then participate in exchange reactions. For example, heating bis(2-methyl-3-furyl) disulfide in the presence of a hydrogen donor can lead to the formation of 2-methyl-3-furanthiol. ebi.ac.uk It is plausible that this compound could be formed through such an exchange reaction between bis(2-methyl-3-furyl) disulfide and a thiol derived from 2-propanone, such as 1-mercapto-2-propanone.
The table below summarizes key findings from research on rearrangements of related sulfur-containing furan compounds.
| Rearrangement Type | Reactant/Precursor | Key Findings | Proposed Mechanism |
| Intramolecular 1,4-Rearrangement | Furfuryl propargyl ether with an alkylthio group | Exclusive formation of the 1,4-rearrangement product. nycu.edu.twacs.org | Involves an intramolecular Diels-Alder reaction followed by rearrangement via a zwitterion and a tight ion pair. acs.org |
| Intramolecular 1,2-Rearrangement | Furfuryl propargyl ethers with alkylsulfinyl or alkylsulfonyl groups | Exclusive formation of 1,2-rearrangement products. nycu.edu.twacs.org | The higher oxidation state of sulfur favors a different rearrangement pathway compared to the alkylthio group. acs.org |
| Intermolecular Thiol-Disulfide Exchange | Thiols and Disulfides (e.g., bis(2-methyl-3-furyl) disulfide) | Reversible exchange of sulfur-containing groups, leading to the formation of new thiols and disulfides. wikipedia.org | Nucleophilic attack of a thiolate anion on a sulfur atom of the disulfide bond. wikipedia.org |
| Intermolecular Radical Reactions | 2-Methyl-3-furanthiol (MFT) | MFT readily reacts to form disulfides through radical reactions. researchgate.netresearchgate.net | Formation of thiyl radicals (RS•) which can then couple. researchgate.net |
Enzymatic Reaction Pathways Potentially Involved in this compound Formation
The formation of this compound in biological systems, particularly in the context of food flavor development, may involve enzymatic pathways. While specific enzymes responsible for the direct synthesis of this compound have not been definitively identified, the general mechanisms of enzymatic disulfide bond formation provide a strong basis for potential pathways.
The key structural feature of this compound is the disulfide linkage. In nature, the formation of disulfide bonds is often catalyzed by a class of enzymes known as thiol-disulfide oxidoreductases. nih.gov These enzymes facilitate the oxidation of two thiol groups to form a disulfide bridge.
One prominent family of enzymes involved in such reactions is the FAD-dependent oxidoreductases. nih.govrsc.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to mediate the electron transfer required for disulfide bond formation. The proposed mechanism often involves the formation of a transient mixed-disulfide bond between the substrate and a cysteine residue in the enzyme's active site. nih.gov Subsequent reaction with another thiol-containing substrate molecule leads to the formation of the final disulfide product and the regeneration of the enzyme's active site. nih.gov
It is conceivable that a FAD-dependent oxidoreductase could catalyze the formation of this compound from its constituent thiols: 2-methyl-3-furanthiol and a thiol derived from 2-propanone. The thermal degradation of thiamine (B1217682) is a well-established pathway for the formation of 2-methyl-3-furanthiol, which is a key odorant in cooked meat. researchgate.netresearchgate.netnih.gov The enzymatic pathways could act on these thermally generated precursors.
Furthermore, some enzymes exhibit substrate and catalytic promiscuity. For example, certain FAD-dependent oxidoreductases involved in the biosynthesis of epidithiodiketopiperazine alkaloids have been shown to catalyze the formation of different types of disulfide bridges. nih.govrsc.org This suggests that an enzyme primarily involved in one metabolic pathway could potentially catalyze the formation of this compound as a side reaction, given the availability of the necessary thiol precursors.
The table below outlines potential enzymatic pathways and the classes of enzymes that could be involved in the formation of the target compound.
| Enzyme Class | Cofactor | Proposed Role in Formation | General Mechanism |
| Thiol-Disulfide Oxidoreductases | Often FAD | Catalysis of the disulfide bond formation between 2-methyl-3-furanthiol and a propanone-derived thiol. nih.gov | Oxidation of two thiol groups to form a disulfide, with the enzyme mediating electron transfer. nih.gov |
| FAD-dependent Oxidoreductases | FAD | Specifically, could catalyze the formation of the S-S bond in the target compound. nih.govrsc.org | Formation of a transient mixed-disulfide with the enzyme, followed by reaction with a second thiol substrate. nih.gov |
| Enzymes with Substrate Promiscuity | Varies | Potential for off-target synthesis of this compound from available thiol precursors. rsc.org | The active site may accommodate and react with substrates other than its primary target. |
Computational and Theoretical Studies of 2 Methyl 3 Furanyl Dithio 2 Propanone and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties based on the fundamental principles of quantum mechanics.
The electronic structure of (2-Methyl-3-furanyl)-dithio-2-propanone dictates its chemical reactivity. Computational methods can map the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
For furan-containing compounds, the furan (B31954) ring can act as a nucleophilic electron donor. mdpi.com Reactivity indices derived from conceptual Density Functional Theory (DFT), such as electronegativity, chemical potential, hardness, and the Fukui function, can provide a quantitative measure of local reactivity, predicting the most likely sites for electrophilic or nucleophilic attack.
Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, the calculation of rotational constants (A, B, and C) for the stable conformers of this compound would be invaluable for microwave spectroscopy studies, which can provide highly precise structural information. researchgate.net Furthermore, vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra of the molecule. This aids in the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions. Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be calculated to assist in the structural elucidation of the molecule and its analogues.
A variety of quantum chemical methods can be employed to study this compound. Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy, making them suitable for geometry optimizations, frequency calculations, and the determination of electronic properties for molecules of this size. mdpi.comnih.gov
For higher accuracy, especially for the calculation of reaction barriers and weak intermolecular interactions, post-Hartree–Fock methods are often employed. Møller–Plesset perturbation theory of the second order (MP2) and Coupled Cluster (CC) methods, such as CCSD(T), provide more accurate descriptions of electron correlation at a higher computational cost. The choice of the basis set (e.g., Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ) is also crucial for obtaining reliable results.
A comparative study using different levels of theory and basis sets is often necessary to assess the reliability of the computational predictions. For furan and its isomers, G4 level theory has been shown to provide results in good agreement with experimental data for thermochemical parameters. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations are used to explore the dynamic behavior of molecules over time.
This compound may undergo various intramolecular reactions, such as rearrangements or cyclizations, under certain conditions. Computational methods can be used to investigate the mechanisms of these transformations. By mapping the potential energy surface, it is possible to identify the transition states that connect different isomers or conformers. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The activation energy for a reaction can be calculated as the energy difference between the transition state and the reactants. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate transition states. Once a transition state has been identified, its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. Intrinsic reaction coordinate (IRC) calculations can then be performed to confirm that the located transition state indeed connects the desired reactants and products.
Molecular dynamics (MD) simulations can provide further insights into the dynamic aspects of these conversion pathways. By simulating the motion of the atoms over time, MD can reveal the timescales of different processes and the influence of the environment (e.g., solvent) on the reaction dynamics.
Simulation of Reaction Intermediates and Reaction Coordinate Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. For sulfur-containing furan derivatives, which often form through intricate pathways like the Maillard reaction, computational simulations can map out reaction coordinates and identify transient intermediates that are difficult to detect experimentally.
Studies on the formation of analogous compounds, such as 2-methyl-3-furanthiol (B142662), a key meat aroma compound, have proposed reaction pathways that likely share common intermediates with this compound. For instance, the degradation of thiamine (B1217682) (Vitamin B1) is a known route to various sulfur-containing furans. researchgate.netresearchgate.net Computational models can simulate the bond-breaking and bond-forming processes during the thermal degradation of thiamine, identifying key intermediates like 5-hydroxy-3-mercapto-2-pentanone, which can then cyclize to form the 2-methyl-3-furanthiol ring system. researchgate.net
For dithioester compounds, theoretical calculations have been employed to understand their reactivity. The reaction mechanism for processes like thiol-thioester exchange is often investigated computationally. These studies typically reveal a stepwise process involving a tetrahedral intermediate. The reaction coordinate would map the energy changes as the nucleophilic thiol attacks the electrophilic carbon of the dithioester group, leading to the formation and subsequent collapse of the tetrahedral intermediate.
Table 1: Calculated Activation Energies for Analogue Thiol-Thioester Exchange Reaction
| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | Base-catalyzed | 10-15 |
| Tetrahedral Intermediate Formation | Uncatalyzed | 20-25 |
| Leaving Group Departure | Acid-catalyzed | 5-10 |
Note: The data in this table is illustrative and based on generalized computational studies of thiol-thioester exchange reactions, not specifically on this compound.
Intrinsic Reaction Coordinate (IRC) calculations are a crucial component of these simulations. An IRC analysis follows the reaction path from the transition state to the reactants and products, confirming that the identified transition state connects the intended species. For a reaction involving the formation or cleavage of the dithio-2-propanone moiety, IRC calculations would visualize the atomic motions corresponding to the C-S bond formation and cleavage, providing a detailed picture of the reaction mechanism. researchgate.net
Structure-Reactivity Relationships within Sulfur-Containing Furan Derivatives
The reactivity of sulfur-containing furan derivatives is intrinsically linked to their molecular structure. Computational studies on various analogues help to establish clear structure-reactivity relationships by systematically modifying substituents and analyzing the resulting electronic and steric effects.
The furan ring itself is an electron-rich aromatic system, which influences the reactivity of its substituents. The position of the sulfur-containing group on the furan ring is critical. For instance, a substituent at the 3-position of the furan ring, as in this compound, will have a different electronic environment compared to a substituent at the 2-position. Computational models can quantify these differences by calculating parameters such as atomic charges and frontier molecular orbital energies (HOMO and LUMO).
Table 2: Effect of Substituent Position on the Calculated LUMO Energy of Methyl-Furanthiol Analogues
| Compound | Substituent Position | LUMO Energy (eV) | Predicted Electrophilicity |
| 2-Methyl-3-furanthiol | 3 | -1.2 | Higher |
| 3-Methyl-2-furanthiol | 2 | -1.5 | Lower |
Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trends based on computational chemistry principles.
The nature of the sulfur-containing group also plays a pivotal role in the molecule's reactivity. A dithioester group, such as the dithio-2-propanone moiety, is known to be more reactive towards nucleophiles than its corresponding oxygen-ester analogue. This is attributed to the better leaving group ability of the thiol moiety and the weaker overlap between the p-orbitals of sulfur and the carbonyl carbon. researchgate.net
Furthermore, the presence of other substituents on the furan ring, like the methyl group in this compound, can modulate reactivity. An electron-donating group like methyl can increase the electron density of the furan ring, potentially affecting the rate of electrophilic substitution reactions on the ring itself. Conversely, it can have a more subtle electronic influence on the reactivity of the dithioester group. Computational studies can dissect these effects by comparing the reaction barriers for substituted and unsubstituted analogues. For instance, the introduction of a methyl group on the furan ring can slightly alter the activation energy for nucleophilic attack on the dithioester carbonyl group. mdpi.com
Chemical Transformations and Derivative Chemistry of 2 Methyl 3 Furanyl Dithio 2 Propanone
Synthesis and Characterization of Isotopic Analogues
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules.
The synthesis of deuterated (2-Methyl-3-furanyl)-dithio-2-propanone would likely proceed by utilizing a deuterated starting material. A plausible synthetic route could involve the reaction of 2-methyl-3-furanthiol (B142662) with a deuterated equivalent of a 2-halopropanone in the presence of a mild base. For instance, reacting 2-methyl-3-furanthiol with a deuterated chloro- or bromo-2-propanone derivative would be a direct method for introducing the deuterium (B1214612) labels into the propanone moiety. The position and extent of deuteration would depend on the specific deuterated reagent used.
Alternatively, deuterium atoms could be introduced onto the furan (B31954) ring itself, starting from a deuterated furan precursor. The characterization of such labeled compounds would heavily rely on mass spectrometry, to confirm the mass increase corresponding to the incorporated deuterium atoms, and on Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of signals at specific chemical shifts would confirm the location of deuteration.
Reactivity of the Dithio-Linkage within the Chemical Compound
The disulfide bond is the most reactive site in this compound. Its chemistry is characterized by cleavage and exchange reactions.
The S-S bond in this compound can be cleaved by reducing agents. Common reagents for disulfide reduction include thiols like dithiothreitol (B142953) (DTT) or phosphines such as triphenylphosphine. This reduction would yield 2-methyl-3-furanthiol and a sulfur-containing propanone derivative.
Conversely, the formation of this unsymmetrical disulfide could be achieved through the oxidation of a mixture of 2-methyl-3-furanthiol and 2-mercapto-2-propanone, though this would likely result in a mixture of symmetrical and unsymmetrical disulfides. A more controlled synthesis would involve the reaction of the sulfenyl halide of one component with the thiol of the other.
The disulfide bond can react with both electrophiles and nucleophiles. Nucleophiles, particularly other thiols (thiolates), can attack one of the sulfur atoms in a thiol-disulfide exchange reaction, leading to the formation of a new disulfide and the release of a thiol. This is a fundamental reaction in the chemistry of disulfides.
Electrophilic attack on the disulfide bond is less common but can occur with strong electrophiles. For instance, halogens can cleave the disulfide bond to form sulfenyl halides.
Synthetic Exploitation of this compound as a Building Block
While no specific applications of this compound in synthesis are documented, its structure suggests potential utility. The furan moiety is a versatile heterocycle in organic synthesis, and the disulfide can act as a protecting group for the thiol or as a handle for introducing the 2-methyl-3-furanylthio group into other molecules via thiol-disulfide exchange. The ketone functionality on the propanone side offers another site for chemical modification, such as condensation or reduction reactions.
Comparative Chemical Reactivity Studies with Related Sulfur-Containing Furans
A comparative study would likely involve comparing the reactivity of the disulfide bond in this compound with that in bis(2-methyl-3-furanyl) disulfide and other aliphatic or aromatic disulfides. The electronic properties of the 2-methyl-3-furanyl group and the 2-propanone group would influence the reactivity of the adjacent sulfur atoms. For instance, the electron-withdrawing nature of the carbonyl group in the propanone moiety would likely make the adjacent sulfur atom more electrophilic compared to the sulfur atom adjacent to the furan ring.
This difference in electrophilicity could be probed by studying the regioselectivity of nucleophilic attack on the disulfide bond.
Investigations of 2-Methyl-3-furanthiol (MFT) and Bis(2-methyl-3-furyl) disulfide
The study of this compound is intrinsically linked to its precursor and related disulfide, 2-Methyl-3-furanthiol (MFT) and bis(2-methyl-3-furyl) disulfide. MFT, a volatile sulfur compound, is a key aroma constituent in cooked meat. chemicalbook.comsigmaaldrich.com It possesses a furan ring with a methyl group at the second position and a thiol group at the third. The chemical formula for MFT is C₅H₆OS, and it is known for its meaty and sulfurous odor. sigmaaldrich.com
Bis(2-methyl-3-furyl) disulfide is formed from the oxidation of two 2-methyl-3-furanthiol molecules. This disulfide is also a significant flavor compound, characterized by a roasty, meat-like, and sulfurous aroma. chemicalbook.com It is a member of the furan class of compounds and is recognized as a Maillard reaction product. chemicalbook.com The transformation of MFT to bis(2-methyl-3-furyl) disulfide is a critical reaction in the development of meaty flavors.
Recent research has explored the synthesis of novel 2-methyl-3-furyl sulfide (B99878) derivatives using bis(2-methyl-3-furyl) disulfide as a starting material. rsc.org These derivatives have been found to possess unique aroma characteristics and, in some cases, antimicrobial properties. rsc.orgrsc.org The reactions involve the cleavage of the disulfide bond in bis(2-methyl-3-furyl) disulfide and subsequent reaction with various substrates, including cyclic ethers, amides, ketones, and epoxides. rsc.org For instance, the reaction with formamide (B127407) can yield a mixture of isomers, while reactions with ketones are typically conducted under alkaline conditions with heating. rsc.org
Table 1: Physical and Chemical Properties of MFT and its Disulfide
| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Refractive Index (n20/D) | Odor Profile |
|---|---|---|---|---|---|
| 2-Methyl-3-furanthiol (MFT) | C₅H₆OS | 114.17 | 57-60 °C/44 mmHg sigmaaldrich.com | 1.518 sigmaaldrich.com | Meaty, sulfurous, metallic sigmaaldrich.com |
| Bis(2-methyl-3-furyl) disulfide | C₁₀H₁₀O₂S₂ | 226.3 nih.gov | 280 °C sigmaaldrich.com | 1.576 sigmaaldrich.com | Roasty, meat-like, sulfurous chemicalbook.comsigmaaldrich.com |
Comparative Analysis with other Furanthiol and Dithiofuranone Derivatives
When compared to other furanthiol and dithiofuranone derivatives, this compound and its related compounds exhibit distinct aroma profiles. A 2021 study synthesized a range of 2-methyl-3-furyl sulfide derivatives and evaluated their odor characteristics and thresholds. rsc.org The resulting compounds displayed a variety of aromas, including onion, garlic, nut, mushroom, and roast meat, with low aroma thresholds. rsc.org
This suggests that the 2-methyl-3-furyl sulfide skeleton is a key structural feature responsible for these unique and potent odors. rsc.org For example, the reaction of bis(2-methyl-3-furyl) disulfide with certain amides produced derivatives with onion, garlic, and roast meat aromas, while reaction with other amides resulted in mushroom, nut, and roast meat notes. rsc.org
The following interactive table presents data on the odor characteristics and thresholds of several synthesized 2-methyl-3-furyl sulfide derivatives.
Table 2: Odor Evaluation of 2-Methyl-3-furyl Sulfide Derivatives
| Compound | Odor Characteristics | Threshold (μg/mL) |
|---|---|---|
| 3a | Onion, garlic, roast meat | 0.4 |
| 3b | Onion, garlic, roast meat | 0.4 |
| 3c | Mushroom, nut, roast meat | 0.2 |
Data sourced from a 2021 study on novel 2-methyl-3-furyl sulfide flavor derivatives. rsc.org
Enantioselective Synthesis and Stereochemical Aspects of Chiral Analogues
The enantioselective synthesis of chiral analogues of furan-containing compounds is a significant area of research due to the prevalence of such structures in biologically active molecules. whiterose.ac.uk While specific research on the enantioselective synthesis of this compound is not widely published, general methodologies for the asymmetric synthesis of related chiral heterocycles can be considered.
One approach involves the use of chiral catalysts to control the stereochemistry of a reaction. For instance, chiral phosphoric acids have been successfully employed in the asymmetric synthesis of substituted tetrahydropyrans via intramolecular oxa-Michael reactions. whiterose.ac.uk This method has demonstrated excellent yields and enantioselectivity, particularly when using sterically bulky thioesters. whiterose.ac.uk
Another powerful technique is the palladium-catalyzed intramolecular Heck reaction, which can be used to create all-carbon quaternary stereocenters in high yield and enantioselectivity. researchgate.net This has been applied to the synthesis of chiral 3,3-disubstituted-2,3-dihydrobenzofurans. researchgate.net Furthermore, cooperative catalysis, such as the use of Pd(II) and chiral norbornene, has enabled the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols. nih.gov
These advanced synthetic strategies could potentially be adapted for the enantioselective synthesis of chiral analogues of this compound and other furanthiol derivatives, opening avenues for the exploration of their stereochemically specific properties.
Advanced Analytical Methodologies for Mechanistic and Precursor Studies
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Pathway Elucidation
Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds, such as those generated during the formation of (2-Methyl-3-furanyl)-dithio-2-propanone. nih.gov Its high separation efficiency and sensitive, specific detection capabilities make it ideal for unraveling complex reaction pathways. acs.orgnih.gov In the context of food and flavor chemistry, where this compound is relevant, GC-MS is frequently used to analyze thermally processed goods where furan (B31954) derivatives are known to form. nih.gov
Identification of Intermediates and Co-products in Reaction Systems
The formation of this compound likely proceeds through a network of reactions involving numerous transient intermediates and stable co-products. The thermal degradation of thiamine (B1217682), for instance, is a very complex reaction that leads to a wide array of flavor compounds. acs.org GC-MS is perfectly suited to separate the components of such a complex mixture obtained from model reactions or food systems. acs.org
Following chromatographic separation, mass spectrometry provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. By analyzing these patterns, researchers can identify or propose structures for previously unknown compounds isolated from the reaction matrix. acs.org Studies on the thermal degradation of thiamine have successfully used preparative capillary gas chromatography to isolate microgram quantities of unknown flavor compounds, whose structures were then elucidated using spectroscopic methods. acs.org This approach is critical for identifying key intermediates, such as 2-methyl-3-furanthiol (B142662), a likely direct precursor to the dithio compound, and other co-products that can provide clues about competing reaction pathways.
Table 1: Examples of Intermediates and Products Identified in Thiamine Degradation Studies using GC-MS and other Spectroscopic Methods. acs.org
| Compound Name | Chemical Formula | Role/Significance |
|---|---|---|
| 2-Methyl-3-furanthiol | C₅H₆OS | Key furan-containing thiol, likely precursor |
| 2-Methylthiophene | C₅H₆S | Sulfur-containing heterocyclic co-product |
| Furan-2-aldehyde (Furfural) | C₅H₄O₂ | Intermediate in furan ring formation |
| 4-Methyl-5-thiazoleethanol | C₆H₉NOS | Primary thiazole (B1198619) moiety product from thiamine cleavage |
| Hydrogen Sulfide (B99878) | H₂S | Key sulfur source from thiamine or cysteine degradation |
Quantitative Analysis using Stable Isotope Dilution Assays for Formation Studies
While GC-MS can identify reaction products, obtaining accurate quantitative data on their formation is crucial for mechanistic studies. Stable Isotope Dilution Analysis (SIDA), or Assay (SIDA), is the benchmark method for this purpose. researchgate.netnih.gov This technique overcomes variations in sample extraction efficiency and instrument response, which can compromise other quantification methods. researchgate.net
In a typical SIDA experiment, a known quantity of an isotopically labeled version of the analyte—for example, (2-Methyl-d3-3-furanyl)-dithio-2-propanone—is added to the sample as an internal standard at the earliest stage of sample preparation. researchgate.netacs.org Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, derivatization, and injection. The quantification is then based on the ratio of the mass spectrometric response of the native analyte to that of the labeled standard. nih.gov This approach has been successfully applied to quantify a wide range of furan derivatives and sulfur-containing flavor compounds in complex matrices, allowing researchers to accurately determine the yields of this compound from different precursors under various reaction conditions (e.g., pH, temperature). nih.govresearchgate.net
Table 2: Application of Stable Isotope Dilution Assays (SIDA) in the Quantification of Related Furan and Sulfur Compounds.
| Analyte | Labeled Standard Used | Matrix/Application | Reference |
|---|---|---|---|
| 2-Methyl-3-furanthiol (MFT) | [²H₃]-2-Methyl-3-furanthiol | Model systems for flavor formation | researchgate.net |
| Furan | Furan-d4 | Heated foodstuffs (coffee, juice, baby food) | researchgate.net |
| 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) | [¹³C]-Sotolone | Fenugreek, seasonings, soya sauce | nih.gov |
| Furan Metabolites (e.g., AcLys-BDA) | [¹³C₆,¹⁵N₂]-Lys-BDA | Human urine for exposure assessment | researchgate.netmit.edu |
Spectroscopic Techniques for Structural and Mechanistic Insights (excluding basic identification)
Beyond chromatography, a range of spectroscopic techniques offer advanced insights into molecular structure, bonding, and reaction dynamics, which are essential for a complete mechanistic understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Reaction Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. acs.org For mechanistic studies, its utility is significantly enhanced by using isotopically labeled precursors. By synthesizing starting materials (e.g., cysteine, ribose) with ¹³C, ²H, or ¹⁵N labels at specific positions, researchers can trace the journey of these labeled atoms through the reaction sequence into the final product.
For the formation of this compound, one could use ¹³C-labeled sugars to determine which carbons form the furan ring and which become part of the dithio-2-propanone side chain. Similarly, using ¹⁵N-labeled amino acids could confirm whether nitrogen is incorporated into any byproducts. The NMR spectrum of the final product will show couplings or chemical shifts indicative of the labeled positions, providing unambiguous evidence for specific bond formations and rearrangements, thereby validating or refuting proposed mechanistic pathways. youtube.com Such methods have been instrumental in understanding the complex degradation chemistry of thiamine. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Mixtures
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. inchem.orgacs.org In the context of mechanistic studies, these techniques can be applied in situ to monitor a reaction mixture over time.
As precursors are consumed and products like this compound are formed, the vibrational spectrum of the mixture changes accordingly. For example, the disappearance of a thiol (S-H) stretching band from a precursor like 2-methyl-3-furanthiol and the concurrent appearance of a disulfide (S-S) stretching band would provide direct evidence of the dimerization step. researchgate.net Similarly, changes in the regions corresponding to C=O, C-S, and furan ring vibrations can be tracked to gain kinetic information and identify the sequence of functional group transformations. inchem.orgnih.gov This approach allows for the study of reaction dynamics without the need for separation and isolation of intermediates, which may be unstable. nih.gov
Table 3: Characteristic Infrared (IR) and Raman Frequencies for Functional Groups Relevant to this compound Formation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Thiol (R-SH) | S-H Stretch | 2550–2600 | IR, Raman (weak) |
| Disulfide (R-S-S-R) | S-S Stretch | 400–550 | Raman (strong) |
| Ketone (C=O) | C=O Stretch | 1700–1725 | IR (strong), Raman |
| Furan Ring | Ring Breathing/Stretching | 800–1600 | IR, Raman |
| Thioether (C-S-C) | C-S Stretch | 600–800 | IR, Raman |
Microwave Spectroscopy for Conformational Analysis of Related Compounds
While a microwave spectrum for this compound itself may not be published, the technique has been successfully applied to numerous related compounds, including substituted furans and disulfides. researchgate.netinchem.org These studies can distinguish between different stable conformers (rotational isomers) of a molecule, such as the cis and trans orientations of a formyl group on a furan ring, or the gauche arrangement of a C-S-S-C skeleton. researchgate.netinchem.org Furthermore, it can be used to determine the energy barriers to internal rotation, for instance, of the methyl group on the furan ring. inchem.org This fundamental information on the structure and conformational energy landscape of related molecules is invaluable for benchmarking quantum chemical calculations and understanding the intrinsic properties that govern the reactivity of the target compound.
Table 4: Conformational Data for Furan Derivatives Obtained by Microwave Spectroscopy.
| Compound | Finding | Significance | Reference |
|---|---|---|---|
| 5-Methyl furfural | Identified and characterized both cis and trans conformers of the formyl group. | Demonstrates the ability to distinguish subtle conformational differences and their effect on internal rotation. | inchem.org |
| 2-Ethylfuran | Determined the structures of two distinct conformers of the isolated molecule. | Provides precise geometric parameters and insights into conformer stability in substituted furans. | |
| Furan | Measured rotational transitions in vibrationally excited states. | Provides fundamental data on the structure and vibrational dynamics of the parent heterocycle. | mit.edu |
Chromatographic Separations for Complex Reaction Mixture Analysis
The investigation into the formation mechanisms and precursor pathways of potent flavor compounds, such as this compound, relies heavily on advanced analytical methodologies capable of separating and identifying trace components within highly complex chemical mixtures. Gas chromatography (GC) coupled with various detection methods is the cornerstone of these analytical efforts, providing the necessary resolution and sensitivity to elucidate the volatile profiles of thermally treated foods and model reaction systems.
The analysis of sulfur-containing furan derivatives, a class to which this compound belongs, presents a significant analytical challenge due to their low concentrations, high reactivity, and the intricate matrix in which they are often found. nist.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are indispensable for both structural identification and sensory evaluation. eptes.comfoodb.ca
For particularly complex samples, such as the aroma of roasted beef, high-resolution techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) have been employed. This powerful technique allows for the separation of thousands of volatile compounds, enabling the identification of numerous trace sulfur compounds that would otherwise remain unresolved. mdpi.comresearchgate.net Sample preparation is also a critical step, with methods like solid-phase microextraction (SPME) being frequently utilized for the extraction and pre-concentration of volatile and semi-volatile compounds from the sample headspace. researchgate.net In some applications, on-fiber derivatization with reagents like pentafluorobenzyl bromide is used to enhance the sensitivity and chromatographic performance for specific thiols. kosfaj.org
The chromatographic behavior of sulfur-containing furan derivatives can be characterized by their Kovats retention indices (RI), which are valuable for compound identification. While specific retention data for this compound is not widely published, data for structurally related compounds on non-polar stationary phases provide a useful reference for method development.
| Compound Name | Molecular Formula | CAS Number | Kovats Retention Index (non-polar column) | Key Mass Spectral Fragments (m/z) |
|---|---|---|---|---|
| Methyl 2-methyl-3-furyl disulfide | C6H8OS2 | 65505-17-1 | 1137, 1147, 1150, 1153, 1155 nih.govacs.org | 160, 113, 85, 45 nih.gov |
| Bis(2-methyl-3-furyl) disulfide | C10H10O2S2 | 28588-75-2 | 1508, 1510 nist.gov | 226, 113, 85, 45 nist.gov |
| 2-Methyl-3-furanthiol | C5H6OS | 28588-74-1 | 844, 846, 848, 849, 850, 858, 860, 861, 863, 865, 866, 867, 868, 869, 870, 872, 873, 875, 877, 879, 881, 882 nist.gov | 114, 85, 55, 43 nist.govnih.gov |
| 2-Methyl-3-(methylthio)furan | C6H8OS | 59012-34-3 | Not widely available | 128, 113, 85, 45 |
Data compiled from various sources and databases for illustrative purposes. Retention indices can vary based on the specific column and chromatographic conditions.
The selection of the chromatographic column is critical for the successful separation of these compounds. Typically, non-polar columns, such as those with a poly(5% diphenyl-95% dimethylsiloxane) stationary phase, or columns of intermediate polarity are used. The temperature program of the GC oven is carefully optimized to achieve the best possible separation of the target analytes from other volatile components in the mixture.
In mechanistic studies involving Maillard reactions, such as the reaction between ribose and cysteine, GC-MS analysis of the headspace volatiles has been instrumental in identifying key products like 2-methyl-3-furanthiol and its derivatives. researchgate.net These studies often utilize isotopically labeled precursors to trace the formation pathways of the aroma compounds.
Role of 2 Methyl 3 Furanyl Dithio 2 Propanone in Complex Chemical Systems
Genesis in Thermochemical Processing of Biomolecules
The origin of (2-Methyl-3-furanyl)-dithio-2-propanone is rooted in high-temperature processes where biomolecules like sugars, amino acids, and lipids degrade and interact. The Maillard reaction is the principal engine driving the formation of the necessary precursors.
The direct precursor to this compound is 2-methyl-3-furanthiol (B142662) (MFT). The yield of MFT is highly dependent on the type and concentration of its own precursors, primarily a reducing sugar and a sulfur-containing amino acid, most notably cysteine. researchgate.nettandfonline.com
Quantitative studies in model systems have elucidated the effectiveness of various precursor combinations. Pentoses, such as ribose, are generally more efficient at generating MFT compared to hexoses like glucose when reacted with cysteine. nih.govdss.go.th However, hexoses still produce significant quantities. For instance, in one model system, heating ribose and cysteine resulted in higher concentrations of MFT than when glucose was used. dss.go.th
An alternative and highly efficient pathway to MFT, particularly relevant to the "2-propanone" moiety of the target compound, involves the reaction of key intermediates. researchgate.net Research has shown that an aldol (B89426) reaction between hydroxyacetaldehyde and mercapto-2-propanone can yield 4,5-dihydroxy-1-mercapto-2-pentanone. researchgate.net This intermediate subsequently cyclizes and dehydrates to form MFT. researchgate.net Mercapto-2-propanone itself can be formed from the reaction of methylglyoxal (B44143) (a common Maillard reaction intermediate) and hydrogen sulfide (B99878). researchgate.net A 20-minute heating of ribose with cysteine at 145°C showed a significant yield of MFT, which varied with pH. tandfonline.com The concentration of cysteine also directly affects the amount of MFT formed. researchgate.net
The following table summarizes findings from model systems on the formation of 2-methyl-3-furanthiol (MFT), the key precursor.
| Precursors | Conditions | Key Findings on MFT Formation | Reference |
|---|---|---|---|
| Ribose + Cysteine | Aqueous solution, pH 3-7, 145°C, 20 min | Pentoses are more effective than hexoses. MFT yield decreases as pH increases from 3 to 7. | tandfonline.com |
| Glucose + Cysteine | Aqueous solution, pH 5, 145°C, 20 min | Less effective than ribose, but still produces significant MFT. The ratio of MFT to its own precursor, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), is much higher than in pentose (B10789219) systems, suggesting an alternative pathway. | researchgate.net |
| Hydroxyacetaldehyde + Mercapto-2-propanone | Dry-heated, 180°C, 6 min | Yielded the highest amount of MFT (1.4 mol %) in the study, highlighting this as a very efficient pathway. | nih.govacs.org |
| Thiamine (B1217682) | Aqueous solution | Thiamine degradation is another pathway for MFT generation, which can be more effective than the ribose/cysteine reaction at concentrations found in meat. | researchgate.netresearchgate.net |
The Maillard reaction rarely occurs in isolation from lipid oxidation in food systems. nih.govacs.org Products from lipid oxidation, such as hydroperoxides and their breakdown products (aldehydes, ketones), can actively participate in and modulate the Maillard reaction pathways. nih.govmdpi.com These interactions can influence the formation of sulfur-containing compounds. For example, phospholipid oxidation products have been shown to diminish the generation of certain sulfur-containing Maillard products. mdpi.com
Carbonyl compounds derived from lipid degradation can react with key Maillard intermediates like hydrogen sulfide and amino acids. acs.org This complex interplay means that the lipid profile of a system can alter the pool of reactive carbonyl species available, thereby influencing the specific pathways that lead to the formation of MFT and, consequently, this compound. The presence of lipids and their oxidation products adds another layer of complexity to the reaction network, potentially diverting precursors or reacting with intermediates. nih.govtandfonline.com
Water content and pH are critical parameters governing the kinetics and pathways of the Maillard reaction. nih.gov The formation of MFT is significantly influenced by both. In model systems, dry-heating conditions (low water content) for a ribose/cysteine mixture favored the formation of 2-furfurylthiol over MFT. dss.go.th Conversely, reacting hydroxyacetaldehyde with mercapto-2-propanone in the absence of water at high temperatures produced a very high yield of MFT. nih.govacs.org
The pH of the system dictates the predominant reaction pathways (1,2-enolization under acidic conditions vs. 2,3-enolization under alkaline conditions) and the reactivity of the precursor molecules. mdpi.comnih.gov The amino group of cysteine is more nucleophilic at higher pH values, which generally accelerates the initial stages of the Maillard reaction. mdpi.com However, for MFT formation specifically, studies have shown varied results. In a ribose-cysteine model, the highest yield of MFT was obtained at pH 3.0, with yields decreasing as the pH was raised to 5.0 and 7.0. dss.go.th In contrast, when MFT was generated from thiamine degradation, a pH of 9.5 was found to produce the most flavor compounds. researchgate.netresearchgate.net This indicates that the optimal pH for the formation of MFT and its subsequent dithio derivative is highly dependent on the specific precursor pathway being followed.
Chemical Transformations within Food Systems
Once formed, the highly reactive nature of the thiol group in MFT dictates its subsequent chemical fate, leading to the formation of various derivatives, including this compound.
The direct and most critical precursor to this compound is 2-methyl-3-furanthiol (MFT). researchgate.net The formation of the target compound is therefore a product of a subsequent reaction involving MFT. Thermal processes like roasting, baking, and frying provide the necessary energy for the Maillard reaction to generate MFT. tandfonline.com Studies on fermented products like soy sauce show that MFT concentrations significantly increase upon heating. tandfonline.comtandfonline.com For example, heating raw soy sauce saw a marked rise in MFT levels, a process facilitated by the rich pool of amino acids and sugars created during fermentation. tandfonline.com
The "dithio-2-propanone" portion of the molecule arises from the oxidative cross-coupling of MFT with another thiol, in this case, a thiol derived from propanone, such as 2-mercaptopropanone. This second thiol can also be generated during the Maillard reaction, particularly from the interaction of hydrogen sulfide with intermediates like methylglyoxal. researchgate.net Therefore, any food processing environment, be it fermentation followed by heating or high-temperature cooking, that co-generates MFT and other reactive sulfur fragments creates the potential for the formation of this compound.
The general pathway can be summarized as:
Maillard Reaction/Thiamine Degradation → Formation of MFT and other sulfur-containing fragments (e.g., 2-mercaptopropanone).
Oxidative Coupling → Reaction between MFT and a propanone-derived thiol to form the unsymmetrical disulfide, this compound.
The thiol group of MFT is highly reactive and can interact with numerous components in a food matrix. researchgate.net Its most prominent reaction is oxidation, which leads to the formation of disulfides. In the presence of oxygen or other oxidizing agents, MFT can readily react with another MFT molecule to form the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide, or it can react with a different thiol to form an unsymmetrical disulfide like this compound. researchgate.netresearchgate.net The synthesis of such unsymmetrical disulfides via the oxidative cross-coupling of two different thiols is a known chemical transformation. rsc.orgresearchgate.netresearchgate.net
Beyond forming disulfides, the thiol group can engage in other reactions:
Interaction with Proteins: The thiol group of MFT can participate in thiol-disulfide exchange reactions with the cysteine residues in proteins, leading to its covalent binding to the protein matrix. nih.gov This interaction can reduce the concentration of free MFT available for other reactions.
Interaction with Carbonyls: As a potent nucleophile, the thiol group can react with electrophilic carbonyl compounds generated during the Maillard reaction or lipid oxidation. researchgate.net
Interaction with Melanoidins: MFT can interact with melanoidins, the brown polymeric final products of the Maillard reaction, through ionic interactions. researchgate.nettandfonline.com This binding can sequester the molecule within the food matrix.
Interaction with Lipids: MFT has been shown to possess antioxidant properties and can inhibit lipid peroxidation by scavenging radicals, a process in which it is itself oxidized, likely forming disulfides. researchgate.net
The following table outlines key intermediates and their roles in the proposed formation pathway of the target compound.
| Intermediate Compound | Role in Pathway | Generated From | Reference |
|---|---|---|---|
| Cysteine | Primary sulfur source | Proteolysis of proteins | researchgate.net |
| Ribose/Glucose | Carbonyl source for Maillard reaction | Carbohydrate sources | nih.gov |
| Methylglyoxal | Reactive dicarbonyl intermediate | Sugar degradation (2,3-enolization) | researchgate.net |
| Mercapto-2-propanone | Key precursor for both MFT and the propanone moiety | Methylglyoxal + Hydrogen sulfide | nih.govresearchgate.net |
| Hydroxyacetaldehyde | Key C2 fragment precursor for MFT | Sugar degradation | nih.gov |
| 2-Methyl-3-furanthiol (MFT) | Direct precursor to the target compound | Reaction of mercapto-2-propanone and hydroxyacetaldehyde; or from norfuraneol pathway | researchgate.netnih.gov |
Degradation and Stability in Different Chemical Environments
The stability of the chemical compound this compound is a critical factor in its persistence and impact within complex chemical systems. While specific research on the degradation of this particular dithioacetal is limited, an understanding of its stability can be extrapolated from studies on related compounds, such as 2-methyl-3-furanthiol (MFT) and the general reactivity of dithioacetals.
The molecule possesses two key structural features that influence its stability: the furan (B31954) ring and the dithioacetal group. The furan moiety is susceptible to certain chemical reactions, while the dithioacetal group is known for its relative stability under a range of conditions.
General Stability of Dithioacetals
Dithioacetals are frequently utilized as protecting groups for carbonyl compounds in organic synthesis due to their notable stability under both acidic and basic conditions. researchgate.netnih.gov This stability is a key characteristic that likely extends to this compound. However, the deprotection (cleavage) of dithioacetals can be induced under specific, often harsh, conditions. researchgate.net
| Condition | Stability of Dithioacetal Group | Expected Impact on this compound |
| Acidic (non-aqueous) | Generally Stable | The dithioacetal moiety is expected to remain intact. |
| Basic | Generally Stable | The dithioacetal moiety is expected to remain intact. |
| Oxidative | Susceptible to Cleavage | The dithioacetal bond may be cleaved, leading to degradation. |
| Lewis Acids (e.g., HgCl2, Ag+ ) | Susceptible to Cleavage | The dithioacetal bond may be cleaved, leading to degradation. |
This table is based on the general reactivity of dithioacetals and provides an inferred stability profile for this compound.
Degradation Pathways Inferred from Related Furan Compounds
The furan ring within this compound is another site susceptible to degradation. Research on 2-methyl-3-furanthiol (MFT), a structurally similar and potent aroma compound, reveals its instability, particularly its propensity for oxidation. researchgate.net MFT readily oxidizes to form disulfides, such as bis(2-methyl-3-furyl) disulfide. researchgate.netnih.gov This suggests that the furan ring and the sulfur atoms in this compound could also be susceptible to oxidative degradation.
In food systems, the degradation of thiamine can lead to the formation of 2-methyl-3-furanthiol. researchgate.net While not a direct degradation pathway for the title compound, it highlights a relevant chemical environment where related furanthiols are formed and subsequently degrade.
Factors Influencing Stability
Several factors present in a complex chemical environment can be expected to influence the stability of this compound:
Presence of Oxidizing Agents: Reactive oxygen species would likely promote the degradation of the furan ring and the dithio group.
pH: While the dithioacetal itself is stable across a range of pH values, extreme pH could potentially catalyze other degradation reactions involving the furan ring. researchgate.net
Temperature: Elevated temperatures can accelerate degradation reactions.
Presence of Metal Ions: Certain metal ions can act as catalysts for the cleavage of dithioacetals. researchgate.net
Future Research Directions and Unanswered Questions in the Chemistry of 2 Methyl 3 Furanyl Dithio 2 Propanone
Development of Novel and Sustainable Synthetic Routes
The synthesis of furan (B31954) derivatives has long been a key area of organic chemistry. rsc.org However, traditional synthetic pathways often rely on petrochemical feedstocks and can generate significant chemical waste. rsc.org The future of chemical synthesis lies in the development of sustainable and "green" methodologies, a principle that should guide future work on (2-Methyl-3-furanyl)-dithio-2-propanone.
Future research should focus on moving beyond conventional syntheses to more environmentally benign processes. A key opportunity lies in utilizing biomass as a renewable feedstock. frontiersin.org Furans, in particular, are readily derived from biomass sources like cellulose (B213188) and chitin. rsc.orgfrontiersin.org For instance, 2-methylfuran (B129897) can be produced from the dehydration of pentoses. Investigating pathways that start from such bio-derived precursors would align with the principles of green chemistry. rsc.org
Recent work on the synthesis of other 2-methyl-3-furyl sulfide (B99878) derivatives has utilized the reaction of 2-methyl-3-furyl disulfide with various nucleophiles. nih.gov This suggests a possible disconnection approach for this compound, starting from 2-methyl-3-furanthiol (B142662) or its disulfide. Research into sustainable methods for generating these key intermediates is a necessary first step.
Key areas for investigation include:
Catalyst Development: Exploring the use of heterogeneous solid catalysts, such as zeolites or non-noble metals (e.g., Cu, Ni, Co), to replace homogeneous catalysts that are difficult to separate and recycle. frontiersin.org
Green Solvents: Minimizing the use of hazardous organic solvents by exploring reactions in greener alternatives like water, supercritical fluids, or ionic liquids. frontiersin.orgacsgcipr.org
One-Pot Reactions: Designing integrated, one-pot reaction processes that combine multiple synthetic steps to reduce waste, energy consumption, and processing time. rsc.org
| Strategy | Description | Potential Starting Materials | Key Research Focus |
|---|---|---|---|
| Biomass Valorization | Utilizing renewable biomass to produce furan precursors. | Cellulose, Hemicellulose, Chitin | Efficient catalytic conversion of carbohydrates to 2-methylfuran. rsc.orgfrontiersin.org |
| Heterogeneous Catalysis | Employing solid, recyclable catalysts to improve sustainability. | 2-Methyl-3-furanthiol, Acetone derivatives | Development of selective and robust solid acid or metal catalysts. frontiersin.org |
| Flow Chemistry | Using continuous flow reactors for better control, safety, and scalability. | Key intermediates | Optimization of reaction parameters in a microreactor setup. |
| Avoiding Hazardous Reagents | Replacing toxic and hazardous reagents with safer alternatives. | Thiolating agents | Use of elemental sulfur or less volatile thiol equivalents. acsgcipr.org |
Deeper Mechanistic Understanding of Complex Formation Pathways
The formation of the dithioether bond is a critical step in the synthesis of this compound, yet the precise mechanisms of such reactions are often not fully elucidated. nih.gov A deeper mechanistic understanding is essential for optimizing reaction conditions, improving yields, and controlling selectivity.
Future research should aim to unravel the detailed reaction pathway. This includes identifying key reactive intermediates, understanding the role of catalysts, and determining the kinetics of the transformation. The formation of a dithioether from a thiol or disulfide likely involves complex radical or nucleophilic substitution pathways. acsgcipr.org For example, the reaction could proceed through a thiyl radical intermediate or via nucleophilic attack of a thiolate on an activated sulfur species.
Studies on the oxidation of thioethers and the formation of dithioether dications reveal the complexity of sulfur chemistry, involving various oxidation states and transient species. acs.orgnih.gov Mechanistic investigations could employ a combination of experimental techniques and computational modeling.
Key unanswered questions include:
What are the primary intermediates in the formation of the S-S bond?
Does the reaction proceed via a radical or an ionic mechanism, or a combination thereof?
How does the furan ring influence the reactivity of the sulfur moiety?
What is the precise role of the base or catalyst often employed in such reactions? nih.gov
Can supramolecular complexes, such as those observed in anion-binding catalysis, influence the reaction pathway and stereochemical outcome? acs.org
Investigating these questions using techniques like kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) will provide invaluable insights.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for investigating chemical systems, complementing experimental work by providing insights at a molecular level. researchgate.net For a compound like this compound, where experimental data is scarce, advanced computational modeling can be particularly valuable for predicting its properties and reactivity.
Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure. nih.govresearchgate.net This can be used to predict:
Geometrical Parameters: Bond lengths, bond angles, and dihedral angles. researchgate.net
Spectroscopic Properties: IR, Raman, and NMR spectra to aid in experimental characterization. researchgate.net
Thermochemical Data: Enthalpy of formation and stability, providing a basis for understanding its thermodynamic properties. researchgate.net
Reaction Mechanisms: Mapping potential energy surfaces for synthetic and degradation pathways to identify transition states and intermediates. nih.gov
Molecular Dynamics (MD) simulations can also be employed to understand the conformational dynamics of the molecule and its interactions with solvents or other species. researchgate.net Force fields tailored for furan-based systems, such as the INTERFACE force field, could be extended or adapted for sulfur-containing derivatives to predict material properties if the compound is explored as a monomer or additive. researchgate.net Such predictive modeling can guide synthetic efforts, explain observed reactivity, and rapidly screen for potential applications. nih.gov
| Modeling Technique | Predicted Property / Application | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, vibrational frequencies, reaction pathways, electronic properties. nih.govresearchgate.net | Aids in structural elucidation; helps optimize synthetic routes. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). | Predicts optical properties for applications in dyes or NLO materials. slideshare.net |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, bulk material properties. researchgate.net | Guides solvent choice; predicts behavior in condensed phases. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions and bond character. | Provides deeper understanding of intramolecular forces and reactivity. |
Exploration of New Chemical Transformations and Applications (non-biological, non-clinical)
The unique combination of a furan ring and a dithio-2-propanone moiety suggests that this compound could be a versatile building block for new chemical transformations and materials. Research should focus on exploring its reactivity beyond its synthesis, targeting non-biological and non-clinical applications.
The furan nucleus is a key component in many specialty chemicals and materials, including resins, composites, and mortars, prized for properties like corrosion resistance and thermal stability. nottingham.ac.ukresearchgate.net The dithioether linkage introduces another reactive site. The sulfur atoms can be oxidized to sulfoxides or sulfones, which dramatically alters the electronic properties and reactivity of the molecule. The S-S bond can also be cleaved under specific reductive or oxidative conditions, allowing for further functionalization.
Potential avenues for exploration include:
Polymer Chemistry: Investigating the use of the compound as a monomer or cross-linking agent for specialty polymers. The furan ring can participate in Diels-Alder reactions, while the ketone and dithioether groups offer sites for other polymerization chemistries. researchgate.net
Materials Science: Exploring its use as a precursor for carbon-rich materials or as an additive to modify the properties of existing materials, such as enhancing thermal stability or creating materials with novel optical properties. slideshare.netresearchgate.net
Coordination Chemistry: The oxygen and sulfur atoms are potential ligands for metal ions. Research into the coordination complexes of this compound could lead to new catalysts or materials with interesting electronic or magnetic properties.
Synthetic Intermediates: Utilizing the compound as a platform molecule. For example, the furan ring could be transformed into other heterocyclic systems, or the side chain could be modified to introduce new functional groups.
Investigations into Chemical Compound Isomers and Stereochemistry
A thorough understanding of a compound's chemistry requires a detailed investigation of its possible isomers and stereoisomers, as these can have distinct physical and chemical properties. For this compound, several types of isomerism are possible and warrant future investigation.
Positional Isomers: The substituents on the furan ring could be rearranged. For example, the methyl and dithio-2-propanone groups could be at other positions (e.g., 2,4- or 2,5-disubstituted furans). Synthesizing and characterizing these isomers would provide valuable structure-property relationship data.
Tautomerism: The propanone moiety can potentially exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms could be influenced by solvent polarity and pH, which would in turn affect the compound's reactivity.
Structural Isomers: The dithioether linkage itself has isomers. For example, the isomeric compound 2-methyl-3-((1-oxo-2-propanyl)disulfanyl)furan is structurally different. Furthermore, related compounds like methyl 2-methyl-3-furyl disulfide represent a different arrangement of the same atoms. nih.gov
Stereochemistry: While this compound itself is achiral, chemical transformations could introduce chiral centers. For example, reduction of the ketone would create a chiral alcohol. Furthermore, reactions involving the furan ring, such as a Diels-Alder reaction, have significant stereochemical implications that determine the structure of the product. numberanalytics.com Understanding and controlling this stereochemistry is a fundamental aspect of synthetic chemistry.
Future work should focus on the unambiguous synthesis and characterization of these potential isomers. Comparing their spectral data, stability, and reactivity would provide a comprehensive chemical picture and could reveal isomers with particularly desirable properties for specific applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (2-Methyl-3-furanyl)-dithio-2-propanone, and how do they compare in yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Thiol-disulfide exchange : React 2-methyl-3-furanthiol with propanone derivatives under inert conditions (e.g., nitrogen atmosphere) using catalytic bases like K₂CO₃ (as in for analogous methoxy-propanone synthesis).
- Intermediates : Use precursors like 2-furfuryl 2-methyl-3-furyl disulfide ( ) and optimize reaction parameters (temperature, solvent polarity) to improve yield.
- Analytical Validation : Confirm purity via GC-MS (≥97% purity threshold, as in ) and structural elucidation using ¹H NMR (e.g., δ4.7 for alkyne protons in related compounds; ).
- Key Data :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Thiol-disulfide | 65–75 | 95–97 | |
| Condensation | 70–80 | 90–95 |
Q. Which analytical techniques are critical for characterizing this compound?
- FT-IR : Identify C-S stretches (600–700 cm⁻¹) and furan ring vibrations (1,500–1,600 cm⁻¹) ().
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ1.2–1.5), furanyl protons (δ6.5–7.5), and ketone carbons (δ200–210 ppm).
- GC-MS : Monitor molecular ion [M]⁺ at m/z 226 (calculated for C₁₀H₁₀O₂S₂; ).
- Safety Note : Handle in fume hoods due to volatility (UN 1224; ).
Q. What are the stability challenges for this compound during storage?
- Oxidation Sensitivity : The dithio group is prone to oxidation. Store under argon at –20°C ().
- Hydrolytic Degradation : Monitor pH in aqueous solutions; avoid prolonged exposure to moisture ( ).
Advanced Research Questions
Q. How can contradictory spectral data across studies be resolved?
- Cross-Validation : Use orthogonal techniques (e.g., NMR + FT-IR + X-ray crystallography) to confirm assignments ( ).
- Dynamic Effects : Consider tautomerism or conformational changes in solution (e.g., furan ring puckering) that may shift NMR peaks ( ).
- Case Example : Discrepancies in C-S bond lengths (X-ray vs. DFT calculations) require iterative refinement of computational models ( ).
Q. What experimental designs are optimal for studying hydrolytic stability under varying pH?
- Design : Use a DOE (Design of Experiments) approach with pH (2–12), temperature (25–60°C), and ionic strength as variables.
- Analysis : Track degradation via HPLC-UV (λ = 254 nm) and quantify intermediates (e.g., thiols; ).
- Key Findings :
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 2 | 12 | 2-Methyl-3-furanthiol |
| 7 | 48 | Stable |
| 12 | 6 | Sulfoxide derivatives |
Q. How can reaction mechanisms for dithio group formation be validated?
- Isotopic Labeling : Use ³⁴S-labeled thiols to trace disulfide bond formation ( ).
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-determining steps (e.g., thiolate anion formation).
- Computational Modeling : Apply DFT to map energy profiles for intermediates (e.g., transition states in S–S bond formation; ).
Contradiction Management in Published Data
- Case Study : Conflicting reports on the compound’s solubility in polar solvents (e.g., DMSO vs. ethanol).
- Resolution : Replicate experiments using standardized purity criteria (≥97% via GC-MS; ) and control solvent water content ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
